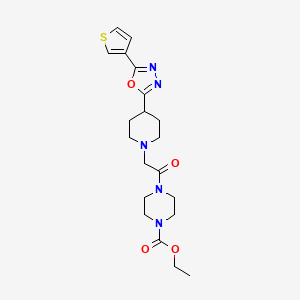

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Description

This compound features a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group, linked to a piperidine ring. The piperidine is connected via an acetyl group to a piperazine moiety esterified with an ethyl carboxylate. This structure combines heterocyclic motifs known for metabolic stability (oxadiazole) and pharmacokinetic optimization (piperazine/piperidine) . The thiophene moiety may enhance π-π stacking interactions in biological targets, while the ethyl carboxylate improves solubility .

Properties

IUPAC Name |

ethyl 4-[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-2-28-20(27)25-10-8-24(9-11-25)17(26)13-23-6-3-15(4-7-23)18-21-22-19(29-18)16-5-12-30-14-16/h5,12,14-15H,2-4,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDZFPQFOVIABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves a multi-step process:

Formation of the oxadiazole ring: : This step often utilizes a reaction between a thiophene derivative and a hydrazine derivative in the presence of an oxidizing agent, such as hydrogen peroxide or peracids.

Acetylation of piperidine: : The piperidine moiety is acetylated using acetic anhydride in the presence of a base like pyridine to form the desired intermediate.

Coupling of intermediates: : The final step involves coupling the oxadiazole intermediate with the acetylated piperidine intermediate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the production of this compound typically employs automated systems to control reaction conditions precisely, ensuring high yields and purity. The process often involves:

Continuous flow reactors: : These allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Purification steps: : Methods such as crystallization, distillation, and chromatography are used to achieve the desired purity levels.

Chemical Reactions Analysis

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, using agents such as potassium permanganate or chromium trioxide.

Reduction: : Reduction can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions are common, especially at the piperazine ring, where halogenated compounds can replace hydrogen atoms under basic conditions.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. Results indicate that it exhibits comparable activity to established antibiotics, making it a candidate for further development in antimicrobial therapy.

Anticancer Potential

The compound's structural features suggest potential activity as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have revealed interactions with key proteins involved in cancer progression, suggesting that it could serve as a lead compound for developing new anticancer drugs.

Neuropharmacological Effects

Given the presence of piperidine in its structure, there is interest in exploring its neuropharmacological effects. Initial investigations suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Prabhakar et al. (2024) evaluated the antimicrobial efficacy of various synthesized compounds including Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate). The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a new antimicrobial agent. -

Anticancer Research :

In a recent publication, researchers investigated the anticancer properties of the compound on several cancer cell lines. The findings indicated that it effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity which is crucial for drug development aimed at minimizing side effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves interaction with various molecular targets:

Molecular Targets: : It binds to specific receptors or enzymes, influencing their activity. For example, it may interact with GABA receptors in the brain, modulating neurotransmitter activity.

Pathways Involved: : By altering receptor function or enzyme activity, it can impact biochemical pathways such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole/Piperidine Motifs

Compound Class from :

- Structure : 5-Aryl-1,3,4-oxadiazol-2-thiones coupled to piperazine/piperidine via propane linkers.

- Key Differences :

- Replaces thiophen-3-yl with aryl groups (e.g., phenyl).

- Contains a thione (-SH) group instead of the acetyl-piperazine-carboxylate chain.

- Synthesis : Similar cyclization of aroyl hydrazines with CS₂/KOH, followed by alkylation with piperidine/piperazine derivatives .

Thiophene-Containing Piperazine Derivatives

Compound 40b () :

- Structure: 5-(3-Hydroxyphenyl)thiophene linked to a piperazine via a pentanone chain.

- Key Differences :

- Lacks the oxadiazole ring; instead, a ketone connects the thiophene to piperazine.

- Incorporates a 4-methylbenzyl group on piperazine.

- Biological Activity : Developed as anti-schistosomiasis agents, highlighting thiophene-piperazine hybrids' versatility in antiparasitic drug design .

Piperazine Carboxylate Esters with Heterocyclic Cores

Ethyl 4-{6-[(5Z)-4-Oxo-2-Thioxo-Thiazolidin-3-yl]Hexanoyl}Piperazine-1-Carboxylate ():

- Structure: Piperazine carboxylate ester linked to a thiazolidinone via a hexanoyl chain.

- Key Differences: Replaces oxadiazole with a thiazolidinone ring. Uses a longer aliphatic chain (hexanoyl vs. acetyl).

- Synthesis: Relies on coupling thiazolidinone precursors with piperazine esters, differing from the target compound’s oxadiazole cyclization .

Thiadiazole-Piperidine/Piperazine Hybrids

N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide () :

- Structure : Thiadiazole core with piperidine-ethylthio and benzamide substituents.

- Key Differences :

- Substitutes oxadiazole with thiadiazole.

- Includes a benzamide group instead of acetyl-piperazine-carboxylate.

Thiadiazole-Piperazine Dithiocarbamates ()

- Structure : Piperazine linked to thiadiazole via dithiocarbamate bridges.

- Key Differences :

- Uses dithiocarbamate (-N-CS-S-) linkages instead of acetyl.

- Replaces oxadiazole with thiadiazole.

- Synthesis : Involves reacting thiadiazole amines with dithiocarbamic acids, contrasting with the target’s hydrazine cyclization .

Comparative Data Table

Biological Activity

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives featuring a thiophene and oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted oxadiazoles. The general procedure includes:

- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Acetylation : The intermediate product undergoes acetylation to introduce the acetyl group.

- Final Esterification : The final compound is formed by esterification with ethyl chloroacetate.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, a study reported that similar oxadiazole derivatives demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several derivatives of oxadiazole have been evaluated for their anticancer potential. A study indicated that compounds with thiophene and oxadiazole moieties exhibited cytotoxic effects on cancer cell lines such as HCT116 (human colon cancer) and HepG2 (liver cancer) . The IC50 values for these compounds ranged from 2 to 10 μM, indicating moderate to high potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oxadiazole Derivative A | HCT116 | 4.36 |

| Oxadiazole Derivative B | HepG2 | 6.78 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes relevant to disease mechanisms. For example, it was found to inhibit N-myristoyltransferase (NMT), an enzyme critical for the lifecycle of Plasmodium falciparum, the causative agent of malaria . This suggests potential use in antimalarial drug development.

Study on Antimicrobial Activity

In a comparative study, several oxadiazole derivatives were synthesized and tested for antibacterial activity. This compound was among the most potent compounds tested against E. coli, with an MIC (Minimum Inhibitory Concentration) value of 12 μg/mL.

Evaluation of Anticancer Activity

A recent evaluation involved testing this compound against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. Notably, it showed enhanced activity compared to standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.